(+)-14-Deoxy-|A-caesalpin

Structure–Activity Relationship Cassane Diterpenoids C-14 Substitution

Challenge: Cassane diterpenoid research needs a defined C-14 deoxy standard. Generic extracts fail to control for C-14 substitution, a key modulator of anti-inflammatory potency. Solution: This >98% pure (+)-14-Deoxy-ε-caesalpin provides the exact C-14 deoxy chemotype. - C-14 deoxy control for head-to-head SAR with ε-caesalpin (C-14 hydroxyl). - Enables unambiguous deconvolution of COX-dependent vs. iNOS/NO-driven anti-inflammatory effects. - Defined stereochemistry (7 chiral centers) for reproducible in vitro data.

Molecular Formula C24H34O6
Molecular Weight
CAS No. 279683-46-4
Cat. No. B1150585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-14-Deoxy-|A-caesalpin
CAS279683-46-4
Molecular FormulaC24H34O6
Structural Identifiers
SMILESCC1C2CCC3(C(CC(C(C3(C2CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O
InChIInChI=1S/C24H34O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10,13,16,18,20-21,27H,7,9,11-12H2,1-6H3/t13-,16+,18+,20+,21+,23+,24-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

(+)-14-Deoxy-ε-caesalpin Overview


(+)-14-Deoxy-ε-caesalpin (CAS 279683-46-4), also referred to as 14-deoxycaesalpin or 14-deoxy-epsilon-caesalpin, is a cassane-type furanoditerpenoid with the molecular formula C24H34O6 and a molecular weight of 418.52 g/mol [1]. It was first isolated and structurally characterized from the seed kernels of Caesalpinia major, with subsequent isolation reported from Caesalpinia minax seeds [2]. The compound bears a tricyclic cassane core fused to a furan ring and is distinguished from its closest congener, ε-caesalpin, by the absence of an oxygen substituent at the C-14 position—a structural feature with established implications for anti-inflammatory potency within the cassane diterpenoid class [3].

C-14 Substitution Studies Defined deoxy configuration enables SAR comparison with hydroxyl analogs
Stereochemical Reference Seven resolved chiral centers support attribution of biological responses
Chemotype Library Entry High-purity single entity for cassane diterpenoid chemical space mapping

Substitution of (+)-14-Deoxy-ε-caesalpin Unwarranted


Cassane furanoditerpenoids from the Caesalpinia genus exhibit widely divergent anti-inflammatory potencies—from single-digit micromolar IC50 values to >100 μM—despite sharing the same tricyclic core [1]. In particular, the C-14 substitution pattern (hydroxyl vs. deoxy) has been explicitly identified as a determinant of biological activity in structure–activity relationship (SAR) studies, with the C-14 methyl/deoxy status modulating both cytotoxic and anti-inflammatory endpoints in a context-dependent manner [2]. Furthermore, the specific furan ring fusion and the stereochemical configuration at seven chiral centers (established by X-ray and extensive NMR analysis) collectively define a pharmacophore that cannot be recapitulated by generic cassane mixtures or extracts [3]. Procuring the exact, single-entity compound with defined purity is therefore essential for obtaining reproducible, interpretable pharmacological data.

C-14 oxidation state (deoxy vs. hydroxyl) modulates activity; analogs may shift pathway-response profiles.
Generic cassane mixtures lack defined stereochemistry, introducing uncontrolled variables in assay readouts.
Multi-species Caesalpinia extracts contain co-eluting furanoditerpenoids that confound data interpretation.

Evidence Guide: (+)-14-Deoxy-ε-caesalpin


C-14 Deoxy Architecture and Bioactivity

Systematic SAR analysis of a panel of 13 synthetic cassane-type diterpenes demonstrated that the methyl (deoxy) group at the C-14 position is not universally essential for anti-inflammatory activity, indicating that its contribution is highly scaffold- and context-dependent [1]. Specifically, 14-desmethyl analogs of the most active cassane compounds retained or altered activity in a non-linear fashion, confirming that the C-14 deoxy configuration of (+)-14-deoxy-ε-caesalpin confers a distinct pharmacological profile relative to C-14 hydroxylated congeners such as ε-caesalpin [1]. This SAR finding directly refutes the assumption that 14-deoxy and 14-hydroxy cassane furanoditerpenoids are interchangeable in LPS-induced NO inhibition assays.

C-14 substitution role
Class-level
Modulation is compound-specific and non-linear
Supports SAR-based selection; not interchangeable with hydroxyl analogs
Context-dependent; synthetic panel data inform but do not replace direct testing
Structure–Activity Relationship Cassane Diterpenoids C-14 Substitution

LPS-Induced NO Inhibition in Macrophages

(+)-14-Deoxy-ε-caesalpin has been documented to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells . While a specific IC50 value was not located in the peer-reviewed primary literature during the evidence curation window, this functional activity is consistently reported across multiple reputable vendor technical datasheets and NP-MRD records [1]. The compound's activity is contextualized by the broader cassane diterpenoid class, where structurally related furanoditerpenoids (e.g., cassabonducin A, neocaesalpin N) exhibit NO inhibitory IC50 values spanning 6.12 μM to 27.38 μM in the same RAW 264.7/LPS assay model [2][3]. The anti-inflammatory activity of 14-deoxy-ε-caesalpin has also been corroborated via prostaglandin synthesis inhibition in murine models .

NO inhibition report
Data to verify
Activity documented; IC50 not in public literature
Inclusion in screening justified, but quantitative potency requires internal benchmarking
Class reference IC50 range 6.12–43.69 μM; treat as screening context
Nitric Oxide Inhibition RAW 264.7 Macrophages Anti-Inflammatory Screening

Stereochemical Purity and Absolute Configuration

(+)-14-Deoxy-ε-caesalpin possesses seven defined stereocenters (C-1, C-2, C-4a, C-6a, C-7, C-11a, C-11b) with the absolute configuration established as (1R,2S,4aR,6aS,7R,11aS,11bS) through comprehensive spectroscopic analysis including 1D and 2D NMR (COSY, HMQC, HMBC, NOESY) and X-ray crystallography [1][2]. In contrast, many commercially available 'caesalpin' natural product mixtures or extracts lack stereochemical characterization, introducing an uncontrolled variable that can confound biological assay reproducibility. The compound is commercially supplied at ≥98% purity (HPLC-verified), with accompanying 1H-NMR and MS certification available from multiple vendors .

Stereochemical identity
Head-to-head
≥98% purity, 7 stereocenters resolved
Essential for quantitative pharmacology and co-crystallography
NMR and X-ray confirmed; undefined mixtures lack stereochemical control
Stereochemistry Absolute Configuration Quality Control

Botanical Origin Traceability

Commercially available (+)-14-deoxy-ε-caesalpin is specifically sourced from the seeds of Caesalpinia minax HANCE, with the botanical identity and plant part explicitly documented by vendors . This defined sourcing contrasts with alternative cassane diterpenoid supplies that may derive from mixed Caesalpinia species (C. bonduc, C. major, C. crista, C. pulcherrima) whose diterpenoid profiles differ substantially [1][2]. The compound's isolation from a single, taxonomically verified species ensures batch-to-batch consistency in the natural product scaffold, whereas multi-species sourcing introduces phytochemical variability that can confound biological replication [2].

Botanical traceability
Reported
Single species (C. minax), seed-derived
Batch-to-batch consistency; reduces phytochemical variability
Multi-species admixture can confound dereplication studies
Natural Product Sourcing Botanical Traceability Batch Reproducibility

Applications: (+)-14-Deoxy-ε-caesalpin


C-14 Substitution SAR Studies

The C-14 deoxy configuration of (+)-14-Deoxy-ε-caesalpin makes it an essential reference compound for systematic SAR studies investigating the role of C-14 oxidation status on anti-inflammatory and cytotoxic endpoints within the cassane furanoditerpenoid class. Paired head-to-head testing with ε-caesalpin (C-14 hydroxyl) and synthetic 14-desmethyl analogs would enable quantitative deconvolution of the C-14 pharmacophoric contribution, building on the established SAR framework that the C-14 methyl/deoxy group is scaffold-dependently important [1].

LPS-Induced Inflammation Screening

The documented ability of (+)-14-Deoxy-ε-caesalpin to inhibit NO production in LPS-stimulated RAW 264.7 macrophages positions this compound for inclusion in anti-inflammatory screening cascades, particularly as a comparator for newly isolated cassane diterpenoids or synthetic analogs . Researchers should note the current absence of a peer-reviewed IC50 value and consider generating this data as a baseline for their own assay systems.

Cassane Diterpenoid Chemotyping Library

As a well-characterized cassane furanoditerpenoid with defined stereochemistry, botanical origin, and >98% purity certification, (+)-14-Deoxy-ε-caesalpin serves as a high-quality chemotype entry in natural product screening libraries . Its inclusion enables the systematic mapping of cassane chemical space and facilitates dereplication efforts when coupled with LC-MS or NMR-based metabolomics workflows [2].

Prostaglandin Pathway Inhibition Studies

The reported ability of this compound to inhibit prostaglandin synthesis in murine models of inflammation warrants its use as a tool compound for dissecting the relative contributions of COX-dependent vs. iNOS/NO-dependent pathways in inflammatory signaling. Procurement of the pure entity ensures that observed pharmacological effects can be unambiguously attributed to the specific molecular structure.

Application
Selection Property
Validation Focus
C-14 substitution SAR studies
C-14 deoxy configuration, single-entity purity
Compare pathway-response with hydroxyl analogs
LPS-induced NO inhibition screening
Documented NO inhibition activity
Establish quantitative potency in own assay system
Cassane diterpenoid chemotyping
Stereochemically defined, >98% purity
Dereplication by LC-MS/NMR in natural product libraries
Prostaglandin pathway inhibition
Reported prostaglandin synthesis inhibition
Distinguish COX-dependent from iNOS/NO-dependent pathways
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